1-([3-(3-Chlorophenyl)-1,2-oxazol-5-yl]methyl)-2-methyl-1,3-benzodiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[3-(3-CHLOROPHENYL)-1,2-OXAZOL-5-YL]METHYL}-2-METHYL-1H-1,3-BENZODIAZOLE is a complex organic compound that features a benzodiazole core structure with a chlorophenyl-substituted oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(3-CHLOROPHENYL)-1,2-OXAZOL-5-YL]METHYL}-2-METHYL-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by its attachment to the benzodiazole core. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through crystallization or chromatography to ensure the final product’s purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-{[3-(3-CHLOROPHENYL)-1,2-OXAZOL-5-YL]METHYL}-2-METHYL-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1-{[3-(3-CHLOROPHENYL)-1,2-OXAZOL-5-YL]METHYL}-2-METHYL-1H-1,3-BENZODIAZOLE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: It could be explored as a potential drug candidate for treating various diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-{[3-(3-CHLOROPHENYL)-1,2-OXAZOL-5-YL]METHYL}-2-METHYL-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction or gene expression.
Comparison with Similar Compounds
Similar Compounds
- 1-{[3-(4-CHLOROPHENYL)-1,2-OXAZOL-5-YL]METHYL}-2-METHYL-1H-1,3-BENZODIAZOLE
- 1-{[3-(3-BROMOPHENYL)-1,2-OXAZOL-5-YL]METHYL}-2-METHYL-1H-1,3-BENZODIAZOLE
- 1-{[3-(3-FLUOROPHENYL)-1,2-OXAZOL-5-YL]METHYL}-2-METHYL-1H-1,3-BENZODIAZOLE
Uniqueness
The uniqueness of 1-{[3-(3-CHLOROPHENYL)-1,2-OXAZOL-5-YL]METHYL}-2-METHYL-1H-1,3-BENZODIAZOLE lies in its specific substitution pattern and the presence of the chlorophenyl group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C18H14ClN3O |
---|---|
Molecular Weight |
323.8 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-5-[(2-methylbenzimidazol-1-yl)methyl]-1,2-oxazole |
InChI |
InChI=1S/C18H14ClN3O/c1-12-20-16-7-2-3-8-18(16)22(12)11-15-10-17(21-23-15)13-5-4-6-14(19)9-13/h2-10H,11H2,1H3 |
InChI Key |
XVDXKOPNOPHMJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3=CC(=NO3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.